

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one chemical properties

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Compound of Interest

Compound Name: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

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Introduction: The 1,2,4-Triazine Core in Modern Chemistry

The 1,2,4-triazine ring system represents a class of azaheterocycles that has garnered significant attention in medicinal and materials chemistry. These structures are considered "privileged scaffolds" due to their versatile chemical nature and their association with a wide array of biological activities.^{[1][2]} Derivatives of 1,2,4-triazine have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.^{[2][3][4]}

This guide focuses on a specific derivative, **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one**. We will provide a comprehensive overview of its core chemical and physical properties, proven synthetic methodologies, spectroscopic signature, and its potential as a foundational molecule for further chemical exploration, particularly within the context of drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one**, these are summarized below.

Compound Identification and Properties

Property	Value	Source
IUPAC Name	3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one	-
Synonyms	3-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-5-one	[5]
CAS Number	36993-94-9	[5]
Molecular Formula	C ₁₀ H ₉ N ₃ O	[6]
Molecular Weight	187.20 g/mol	[5]
Appearance	Solid (typical for this class)	-

Molecular Structure

The structure features a six-membered triazine ring containing three nitrogen atoms, substituted with a methyl group at position 3, a phenyl group at position 6, and a ketone at position 5. The "(4H)" designation indicates the location of the endocyclic proton.

Figure 1: Structure of **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one**.

Synthesis and Mechanistic Insights

Core Synthetic Strategy

The most prevalent and robust method for synthesizing the 5,6-disubstituted 1,2,4-triazine core is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate acid hydrazide.[1] This approach allows for modular construction of the ring system. For the title compound, this translates to the cyclocondensation of a phenyl-substituted 1,2-dicarbonyl (phenylglyoxal) with the hydrazide of acetic acid (acetohydrazide).

The causality behind this choice is straightforward:

- Phenylglyoxal provides the C6-phenyl and C5-carbonyl moieties.
- Acetohydrazide provides the N1, N2, and C3-methyl components, along with the N4 nitrogen.

The reaction proceeds via initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the final triazinone ring.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative method adapted from established literature procedures for 1,2,4-triazine synthesis.^{[1][7]}

Step 1: Reagent Preparation

- Dissolve phenylglyoxal monohydrate (1.0 eq) in glacial acetic acid.
- In a separate flask, dissolve acetohydrazide (1.05 eq) in glacial acetic acid.

Step 2: Condensation Reaction

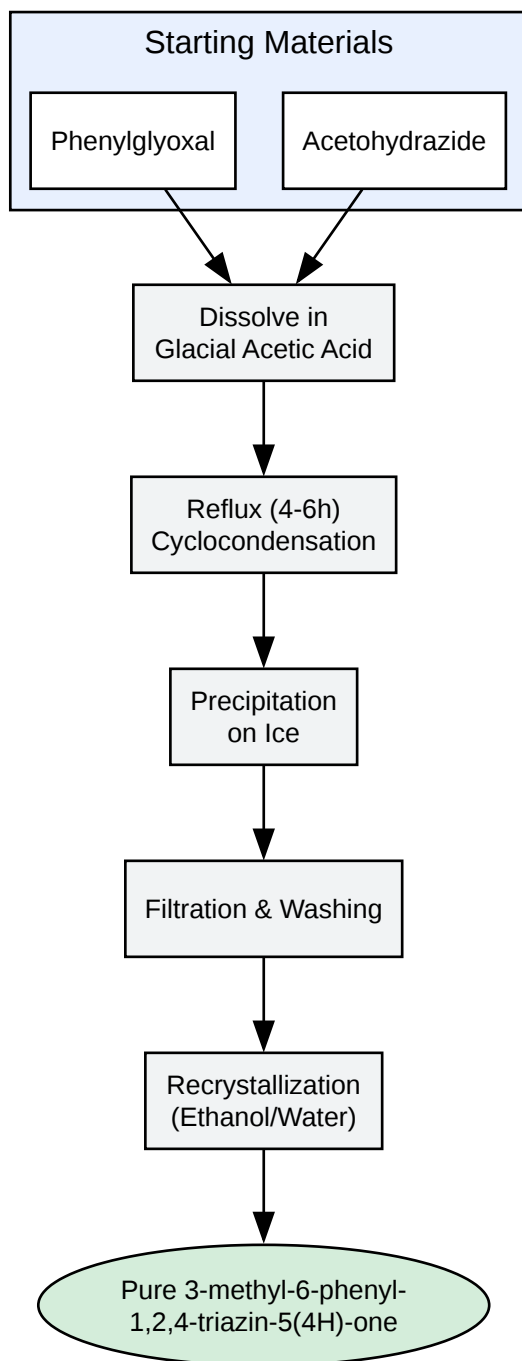
- Slowly add the acetohydrazide solution to the phenylglyoxal solution with stirring at room temperature.
- Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Isolation and Purification

- Allow the mixture to cool to room temperature, then pour it over crushed ice with stirring.
- The precipitated solid product is collected by vacuum filtration.
- Wash the crude product with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one**.

Step 4: Validation

- Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and mass spectrometry.



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Figure 2: General experimental workflow for synthesis.

Spectroscopic Characterization

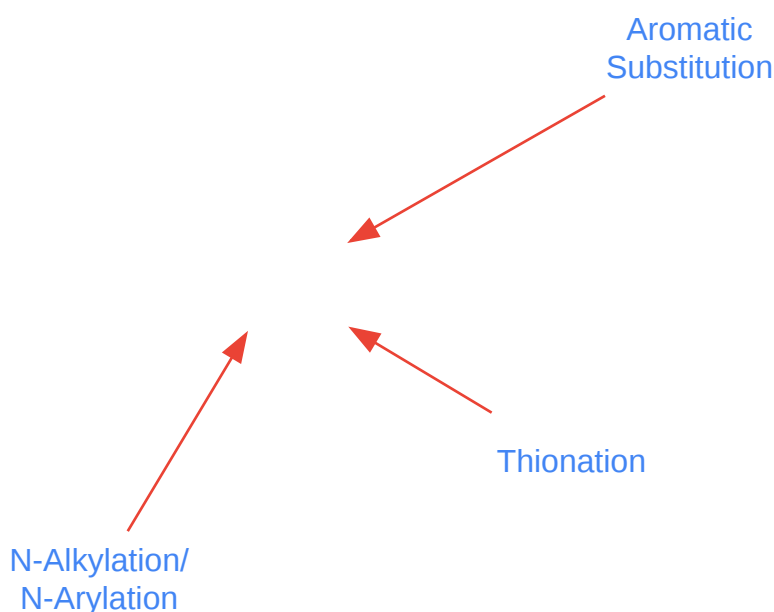
Structural elucidation and confirmation are paramount. The following data represent the expected spectroscopic characteristics for verifying the successful synthesis of the title compound.

Technique	Expected Characteristics
^1H NMR	- Methyl Protons (CH_3): A singlet around δ 2.0-2.5 ppm. - Phenyl Protons (C_6H_5): A multiplet in the aromatic region, δ 7.4-8.2 ppm. - Amide Proton (N-H): A broad singlet, typically downfield ($> \delta$ 10 ppm), which is D_2O exchangeable.
^{13}C NMR	- Methyl Carbon (CH_3): A signal around δ 20-25 ppm. - Phenyl Carbons: Multiple signals in the δ 125-135 ppm range. - Triazine Ring Carbons: Signals for C3, C5, and C6 in the δ 140-165 ppm range, with the C=O (C5) being the most downfield.
IR (cm^{-1})	- N-H Stretch: A broad band around 3100-3300 cm^{-1} . - C-H Stretch (Aromatic/Aliphatic): Bands around 2900-3100 cm^{-1} . - C=O Stretch (Amide/Ketone): A strong, sharp absorption around 1650-1700 cm^{-1} . - C=N Stretch: Absorption around 1550-1600 cm^{-1} .
Mass Spec (MS)	The molecular ion peak $[\text{M}]^+$ is expected at $m/z = 187$. A GC-MS spectrum for this compound is publicly available, confirming this molecular weight. ^[8] Fragmentation patterns would likely involve the loss of CO, N_2 , and cleavage of the methyl and phenyl groups.

Reactivity and Potential for Derivatization

The 1,2,4-triazin-5(4H)-one scaffold is rich in chemical handles, making it an excellent starting point for generating compound libraries for screening.

- **N4-Position:** The proton on the N4 nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This is a common strategy to modulate solubility and biological activity.
- **C5-Carbonyl Group:** The oxygen of the carbonyl can be thionated to produce the corresponding 5-thione derivative, which can alter the compound's electronic properties and hydrogen bonding capacity.[3]
- **Methyl Group (C3):** While less reactive, the methyl protons can potentially be functionalized under specific conditions (e.g., radical reactions).
- **Phenyl Group (C6):** The aromatic ring can undergo electrophilic substitution (nitration, halogenation), although the electron-withdrawing nature of the triazine ring would make this challenging and likely direct substitution to the meta-position.



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Figure 3: Key reactive sites for chemical derivatization. (Conceptual diagram)

Relevance in Drug Discovery and Medicinal Chemistry

The true value of a scaffold like **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one** lies in its proven utility in generating biologically active molecules. The 1,2,4-triazine core has been integral to compounds with a wide range of pharmacological effects.^[2]

- **Anticancer Activity:** Numerous 1,2,4-triazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.^{[4][9][10]} The planar, aromatic nature of the core allows it to participate in π - π stacking and hydrogen bonding interactions with biological targets like kinases and DNA.
- **GPCR Modulation:** In a notable example, substituted 1,2,4-triazines were identified as antagonists for G-protein-coupled receptor 84 (GPR84), a target implicated in inflammatory diseases.^[1] The 5- and 6-aryl substituents were found to be critical for binding.^[1]
- **Herbicidal and Antiviral Activity:** The broader class of 1,2,4-triazines has a long history of use in agrochemicals and as antiviral agents, highlighting the scaffold's ability to interfere with fundamental biological processes.^{[3][11]}

The specific substituents of the title compound—a small methyl group and a lipophilic phenyl group—provide a balanced starting point for drug design. The phenyl group can engage in hydrophobic or π -stacking interactions within a receptor binding pocket, while the methyl group occupies a smaller pocket. The triazinone core provides key hydrogen bond donors and acceptors.

Conclusion

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is more than a simple heterocyclic compound; it is a validated and versatile platform for chemical innovation. Its straightforward and high-yielding synthesis, combined with multiple sites for chemical modification, makes it an attractive starting point for research programs. The extensive history of biological activity associated with the 1,2,4-triazine scaffold provides a strong rationale for its continued exploration in the development of new therapeutics and functional molecules.

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